4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
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Description
Synthesis Analysis
The synthesis of various derivatives of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione involves multiple steps and reagents. For instance, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, a related compound, is synthesized by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which further reacts to form a variety of heterocyclic compounds . Another synthesis route involves the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, leading to substituted methyleneimidazolidines through the elimination of methanethiol . Additionally, chiral 4,5-Di methyl Δ^4 N-phenyl N-aryl imidazole-2-thione derivatives are obtained by condensation of thiourea derivatives with α-hydroxy ketone .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods such as IR, NMR, and MS spectra, and in some cases, X-ray analyses . The molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values for geometrical parameters .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For example, substituted methyleneimidazolidines can react with esters of α,β-unsaturated acids to form imidazo[1,2-a]pyridines in an addition and cyclocondensation reaction sequence . The chiral imidazole-2-thione derivatives exhibit a chiral axis and have been screened for chiral analysis, indicating potential for enantioselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse. The 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione derivatives display various electronic properties, as evidenced by mulliken population analysis on atomic charges. Thermodynamic parameters at various temperatures have been calculated, and the compounds' biological activity has been suggested through molecular docking studies . The crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, reveals a nonplanar thione with significant dihedral angles and hydrogen bonding, which contributes to its stability and reactivity .
Scientific Research Applications
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- Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .
- They have been used in the total synthesis of a range of imidazol-4-one containing natural products .
- The synthesis of imidazol-4-ones and their application towards the total synthesis of a range of imidazol-4-one containing natural products is an area of active research .
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- Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry .
- They are found in a vast assortment of fields, including as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
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- A microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives has been described .
- This involves a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent .
- This method has significant advantages such as one-step synthesis, shorter reaction times, available starting materials, and higher yields of products with easy purification process .
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Regiocontrolled Synthesis of Substituted Imidazoles
- Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
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Inhibitory Activity Against Yeast α-Glucosidase
- Certain imidazole derivatives have been synthesized and evaluated against yeast α-glucosidase .
- These compounds exhibited excellent inhibitory activity, even more potent than the standard drug acarbose .
- The IC50 values of these compounds were in the range of 85.6 ± 0.4–231.4 ± 1.0 μM, compared to acarbose’s IC50 of 750.0 μM .
properties
IUPAC Name |
4,5-dihydroxy-1-methylimidazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLULKKCEWWGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(NC1=S)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376957 |
Source
|
Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |
CAS RN |
265986-74-1 |
Source
|
Record name | 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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